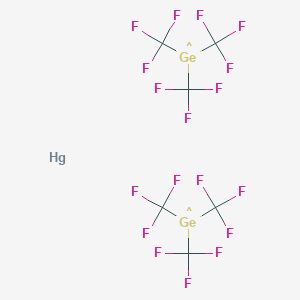
1,3-Benzodioxole, 5-ethoxy-6-(1-phenylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzodioxole, 5-ethoxy-6-(1-phenylethyl)- is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by a benzene ring fused with a dioxole ring, with additional ethoxy and phenylethyl substituents. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole, 5-ethoxy-6-(1-phenylethyl)- typically involves the condensation of catechol with ethyl bromide in the presence of a strong base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then subjected to further reactions to introduce the phenylethyl group. The reaction conditions, including temperature and solvent, are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of 1,3-Benzodioxole, 5-ethoxy-6-(1-phenylethyl)- may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Benzodioxole, 5-ethoxy-6-(1-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or phenylethyl positions, using reagents like sodium hydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Sodium hydride, lithium aluminum hydride, aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted benzodioxole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1,3-Benzodioxole, 5-ethoxy-6-(1-phenylethyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1,3-Benzodioxole, 5-ethoxy-6-(1-phenylethyl)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and resulting in downstream effects on cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Benzodioxole: A simpler structure without the ethoxy and phenylethyl substituents.
5-Methoxy-6-(1-phenylethyl)-1,3-benzodioxole: Similar structure with a methoxy group instead of an ethoxy group.
1,3-Benzodioxole, 5-(1-propenyl)-: Contains a propenyl group instead of the phenylethyl group.
Uniqueness
1,3-Benzodioxole, 5-ethoxy-6-(1-phenylethyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
84598-14-1 |
|---|---|
Molekularformel |
C17H18O3 |
Molekulargewicht |
270.32 g/mol |
IUPAC-Name |
5-ethoxy-6-(1-phenylethyl)-1,3-benzodioxole |
InChI |
InChI=1S/C17H18O3/c1-3-18-15-10-17-16(19-11-20-17)9-14(15)12(2)13-7-5-4-6-8-13/h4-10,12H,3,11H2,1-2H3 |
InChI-Schlüssel |
YJZXWEFOIAJZRY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC2=C(C=C1C(C)C3=CC=CC=C3)OCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


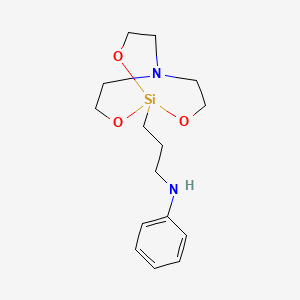
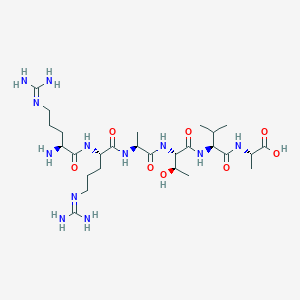
![Hexyl [2-(diethylamino)-2-oxoethyl]hexylphosphinate](/img/structure/B14420592.png)
![3-Methyl-1-[(2-methylprop-2-en-1-yl)oxy]but-2-ene](/img/structure/B14420593.png)


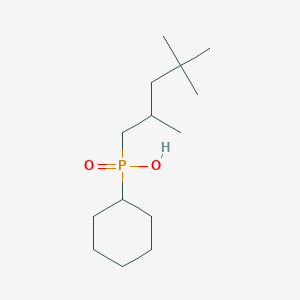
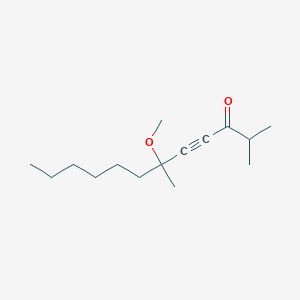
![2-[(2,3,4,5,6-Pentafluorophenyl)sulfinylmethyl]pyridine;hydrochloride](/img/structure/B14420630.png)

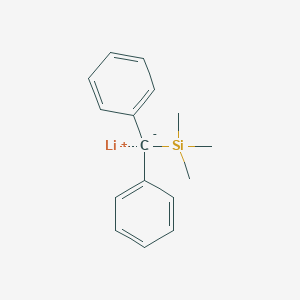
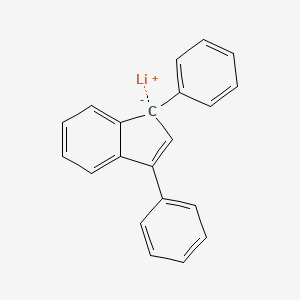
![1-[(2-Carboxy-4-phenylbutyl)(ethyl)carbamoyl]-L-proline](/img/structure/B14420648.png)
